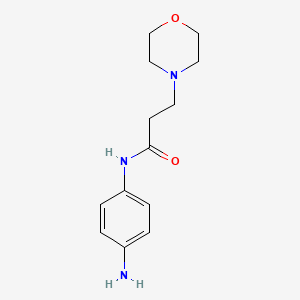

N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide

描述

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions. The compound is officially designated under the Chemical Abstracts Service registry number 462068-45-7, providing unambiguous identification within chemical databases. The IUPAC systematic name reflects the structural hierarchy, beginning with the propionamide backbone and incorporating the morpholine and aminophenyl substituents in order of precedence.

Crystal structure determinations of analogous compounds reveal characteristic bond lengths, angles, and torsional parameters that provide reference standards for structural analysis. The morpholine ring geometry exhibits standard chair conformation parameters with carbon-oxygen and carbon-nitrogen bond lengths consistent with established norms. Dihedral angles between aromatic rings and heterocyclic components typically range from 45 to 90 degrees, depending on specific substitution patterns and intermolecular packing forces.

Crystallographic data for related morpholine derivatives indicate specific hydrogen bonding patterns that stabilize crystal structures. Intermolecular hydrogen bonds frequently involve morpholine oxygen atoms as acceptors and amine or amide hydrogen atoms as donors. These interaction patterns suggest similar behavior for this compound in crystalline environments, with potential for extensive hydrogen bonding networks.

The crystallographic analysis extends to unit cell parameters and space group determinations that characterize the three-dimensional arrangement of molecules within crystal lattices. Monoclinic and orthorhombic crystal systems are commonly observed for morpholine-containing compounds, with specific space groups determined by molecular symmetry and packing efficiency considerations. These structural parameters provide essential information for understanding solid-state behavior and intermolecular interaction patterns.

Comparative Analysis with Structural Analogues

Comparative structural analysis of this compound with related compounds reveals important structure-activity relationships and chemical behavior patterns. The compound shares structural features with several documented analogues, including N-(morpholin-4-yl)-3-phenylpropanamide and 4-(4-Aminophenyl)morpholin-3-one, which provide comparative reference points for structural analysis.

N-(morpholin-4-yl)-3-phenylpropanamide exhibits the molecular formula C13H18N2O2 with a molecular weight of 234.29 grams per mole, differing from the target compound by the absence of the amino group on the phenyl ring. This structural difference results in reduced hydrogen bonding capacity and altered electronic properties. The presence of the amino group in this compound creates additional opportunities for intermolecular interactions and influences the compound's overall polarity.

The structural analogue 4-(4-Aminophenyl)morpholin-3-one represents a related compound with the molecular formula C10H12N2O2 and molecular weight of 192.21 grams per mole. This compound features direct attachment of the aminophenyl group to the morpholine ring without the intervening propionamide chain. The absence of the propyl linker results in a more compact molecular structure with different conformational flexibility and interaction patterns.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| This compound | C13H19N3O2 | 249.31 | Complete structure with propionamide linker |

| N-(morpholin-4-yl)-3-phenylpropanamide | C13H18N2O2 | 234.29 | Lacks amino group on phenyl ring |

| 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | 192.21 | Direct morpholine-phenyl connection |

Additional structural analogues include compounds with modified linker chains or alternative heterocyclic components. N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide represents a variant where the morpholine oxygen is replaced by a methylene group, creating a piperidine ring system. This modification alters the hydrogen bonding capacity and conformational preferences while maintaining the overall structural framework.

The comparative analysis reveals that the specific combination of morpholine ring, propionamide linker, and para-aminophenyl group in this compound creates unique structural features not present in individual analogues. The integrated structure provides multiple sites for hydrogen bonding, conformational flexibility through the propyl chain, and electronic properties influenced by both electron-donating and electron-withdrawing groups. These structural characteristics position the compound as a distinct entity within the broader family of morpholine-containing compounds.

属性

IUPAC Name |

N-(4-aminophenyl)-3-morpholin-4-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c14-11-1-3-12(4-2-11)15-13(17)5-6-16-7-9-18-10-8-16/h1-4H,5-10,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFYJAYURTWSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357130 | |

| Record name | N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643582 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

462068-45-7 | |

| Record name | N-(4-Aminophenyl)-4-morpholinepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462068-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 4-phenyl-3-morpholinone

- Reactants: 2-anilinoethanol and chloroacetyl chloride

- Solvent: Ethanol and water mixture

- Base: Aqueous sodium hydroxide (45% solution)

- Conditions: The reaction is carried out by dissolving 2-anilinoethanol in ethanol and water, heating to around 38 °C, and simultaneously adding chloroacetyl chloride and sodium hydroxide solution over 60-80 minutes while maintaining the pH between 12 and 12.5.

- Workup: After reaction, the mixture is cooled, neutralized to pH ~7.4 with aqueous ammonia, and extracted with acetone. The product crystallizes upon distillation of acetone/water mixture and is isolated by filtration.

- Yield and Purity: Approximately 70% yield of a white solid with melting point around 152 °C.

Nitration to form 4-(4-nitrophenyl)-3-morpholinone

- Reactants: 4-phenyl-3-morpholinone, concentrated sulfuric acid, and nitric acid

- Conditions: The 4-phenyl-3-morpholinone is added portion-wise to concentrated sulfuric acid at 5-15 °C, stirred at 25 °C for 30 minutes, then cooled to -10 to 0 °C before adding nitric acid slowly.

- Outcome: This step introduces a nitro group primarily at the para position, but some ortho and meta isomers may form.

- Workup: Neutralization with aqueous ammonia to pH 7-7.5, cooling to 0-10 °C to crystallize the product, which is isolated by filtration and washing.

- Purification: Extraction with acetone and crystallization from acetone/water mixture enhances purity.

Catalytic Hydrogenation to form 4-(4-aminophenyl)-3-morpholinone

- Reactants: 4-(4-nitrophenyl)-3-morpholinone, hydrogen gas, palladium on activated carbon catalyst (5%)

- Solvent: Ethanol

- Conditions: The nitro compound is suspended in ethanol, catalyst added, and hydrogen gas introduced at 5 bar pressure, heated to 80 °C for about one hour.

- Workup: After completion, the catalyst is removed by filtration, the solution concentrated under reduced pressure, and the product dried under vacuum at 50 °C.

- Yield: Good yields with high purity of the amine product.

Summary Table of Preparation Steps

| Step | Reactants/Materials | Conditions | Key Parameters | Outcome/Yield |

|---|---|---|---|---|

| 1. Synthesis of 4-phenyl-3-morpholinone | 2-anilinoethanol, chloroacetyl chloride, NaOH, EtOH/H2O | 38-43 °C, pH 12-12.5, 60-80 min addition | pH control critical, neutralization with NH3 | 70% yield, white solid, mp 152 °C |

| 2. Nitration to 4-(4-nitrophenyl)-3-morpholinone | 4-phenyl-3-morpholinone, H2SO4, HNO3 | 5-25 °C nitration, cooling to -10 to 0 °C for acid addition | Control temperature, pH 7-7.5 neutralization | Crystallization, high purity after acetone extraction |

| 3. Hydrogenation to 4-(4-aminophenyl)-3-morpholinone | 4-(4-nitrophenyl)-3-morpholinone, Pd/C, H2, EtOH | 5 bar H2, 80 °C, 1 hour | Catalyst 5% Pd/C, filtration post reaction | High yield, pure amine product |

Research Findings and Process Optimization

- Catalyst and Solvent Choice: Ethanol as an aliphatic alcohol solvent for hydrogenation provides efficient reduction, with palladium on activated carbon as a highly effective catalyst.

- pH Control: Maintaining alkaline pH (12-12.5) during chloroacetyl chloride addition prevents side reactions and promotes high yield in the first step.

- Temperature Control: Careful temperature control during nitration minimizes formation of undesired isomers and side products.

- Workup Strategy: Use of acetone for extraction and crystallization improves product purity and facilitates isolation.

- Direct Use of Filtrate: The product-containing filtrate from hydrogenation can be used directly in subsequent synthesis steps without isolation, enhancing process efficiency.

化学反应分析

Types of Reactions

N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The amide group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds.

科学研究应用

Medicinal Chemistry

Anticonvulsant Activity

N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide has been investigated for its anticonvulsant properties. The presence of the morpholine ring enhances the solubility and bioavailability of the compound, making it a candidate for treating epilepsy and other neurological disorders. Structural analogs of this compound have been synthesized and evaluated for their efficacy in modulating neurotransmission pathways, which is crucial for developing effective anticonvulsant therapies.

Mechanism of Action

Research indicates that this compound can interact with various biological targets, particularly enzymes involved in neurotransmission. Its ability to modulate enzymatic activities suggests potential therapeutic effects, leading to further exploration in optimizing its pharmacological profile while minimizing side effects.

Polymer Science

Synthesis of Poly(amide-imide)s

In polymer science, this compound has been utilized as a precursor in synthesizing poly(amide-imide)s. These polymers exhibit excellent thermal stability and solubility in organic solvents, making them suitable for various applications, including coatings and composites. The synthesis involves polycondensation reactions with aromatic dianhydrides, resulting in polymers with glass transition temperatures exceeding 150 °C and significant flame retardant characteristics.

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | > 150 °C |

| Temperature of 10% Weight Loss (T10) | 460 - 522 °C |

| Residual Yield at 800 °C | > 59% |

Chemical Sensing and Biochemical Tools

Boronic Acid Interactions

this compound's structure enables it to interact with boronic acids, which are increasingly used in chemical sensing applications. These interactions can facilitate the detection of diols and anions, making the compound valuable in developing sensors for biochemical assays. The versatility in application ranges from biological labeling to therapeutic development.

Case Study 1: Anticonvulsant Efficacy

A study focused on the synthesis of structural analogs of this compound demonstrated varying degrees of anticonvulsant activity when tested in animal models. The results indicated that modifications to the morpholine moiety significantly affected the compounds' efficacy, highlighting the importance of structural optimization in drug design.

Case Study 2: Polymer Development

In a recent project, researchers synthesized a series of poly(amide-imide)s using this compound as a monomer. The resulting materials were tested for thermal stability and mechanical properties, showing promising results for applications in high-performance materials.

作用机制

The mechanism of action of N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The following section evaluates N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide against derivatives and analogs, focusing on structural variations, physicochemical properties, and biological activities.

Benzoimidazole Derivatives

Compound 7d: N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-3-morpholin-4-yl-propionamide (C₂₀H₂₂N₄O₂) shares the morpholinyl-propionamide backbone but incorporates a benzoimidazole ring at the ortho position of the phenyl group. This modification increases molecular complexity and rigidity, resulting in a higher melting point (210–212°C with decomposition) compared to the target compound .

Acetamide vs. Propionamide Chain Length

Compound 4: N-(4-Amino-phenyl)-2-morpholin-4-yl-acetamide (C₁₂H₁₇N₃O₂) replaces the propionamide chain with a shorter acetamide linker. In Bcl-2 inhibitor studies, acetamide derivatives (e.g., compound U2) demonstrated sub-micromolar IC₅₀ values against cancer cell lines, suggesting that chain length modulates potency . Propionamide derivatives like the target compound may offer improved conformational flexibility for target engagement.

Positional Isomerism: Para vs. Meta Substitution

N-(3-Amino-phenyl)-3-morpholin-4-yl-propionamide (CAS 937630-96-1) is a positional isomer with the amino group at the meta position. This minor structural change significantly impacts electronic distribution and steric hindrance. Para-substituted analogs generally exhibit superior binding to planar receptors (e.g., DNA or enzyme active sites) due to symmetrical alignment, whereas meta-substituted derivatives may show reduced affinity .

Functional Group Modifications

3-Amino-3-(hydroxyimino)-N-[4-(4-morpholinyl)phenyl]propanamide (C₁₃H₁₈N₄O₃) introduces a hydroxyimino group to the propionamide chain, creating an additional hydrogen-bond donor. This modification enhances interactions with polar residues in target proteins, as seen in enzyme inhibitors. The compound’s monoisotopic mass (278.137890) and higher polarity likely improve solubility compared to the target compound .

生物活性

N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide is an organic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. This compound, characterized by a morpholine ring and an amine group, has garnered attention for its anticonvulsant properties and interactions with various biological targets. This article delves into the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C13H19N3O2

- Molecular Weight : 249.31 g/mol

- Key Functional Groups :

- Morpholine ring

- Amine group

- Propionamide structure

The unique arrangement of these functional groups is believed to enhance the compound's solubility and bioavailability, crucial for its therapeutic applications in treating neurological disorders.

Anticonvulsant Properties

Research indicates that this compound exhibits significant anticonvulsant activity. Its structural analogs have been synthesized and evaluated for efficacy against epilepsy and related neurological conditions. The morpholine component is particularly influential in enhancing the pharmacological profile of the compound.

The compound's mechanism of action involves modulation of neurotransmitter systems and potential binding to specific receptors involved in neuronal excitability. Studies have shown that it can influence enzymatic activities related to neurotransmission, which may contribute to its anticonvulsant effects.

Structure-Activity Relationships (SAR)

A series of structural analogs have been synthesized to explore the relationship between chemical structure and biological activity. Notable analogs include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(4-Methylphenyl)-3-morpholin-4-yl-propionamide | Structure | Increased lipophilicity may enhance membrane permeability |

| N-(2-Aminophenyl)-3-morpholin-4-yl-propionamide | Structure | Potentially different biological activity due to structural variation |

| N-(Phenyl)-3-morpholin-4-yl-propionamide | Structure | May exhibit reduced biological activity compared to N-(4-Amino-phenyl) derivative |

These studies suggest that modifications to the phenyl ring significantly impact the compound's anticonvulsant efficacy and overall pharmacological profile.

Efficacy in Animal Models

In preclinical studies, this compound has demonstrated promising results in animal models of epilepsy. For instance, a study conducted on rodents showed a reduction in seizure frequency when administered at therapeutic doses. The compound was well-tolerated with minimal side effects, indicating its potential as a safe therapeutic option for epilepsy management.

Comparative Studies with Other Anticonvulsants

Comparative studies have been conducted to evaluate the efficacy of this compound against established anticonvulsants such as phenytoin and carbamazepine. Results indicated that while traditional anticonvulsants are effective, this compound exhibited a broader spectrum of activity against different seizure types, suggesting its utility as an adjunct therapy in refractory cases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。